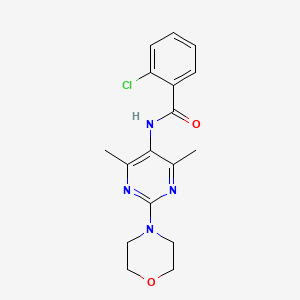

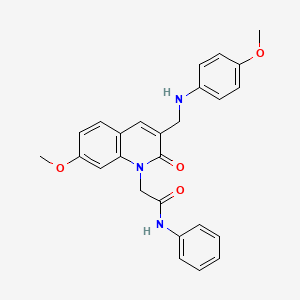

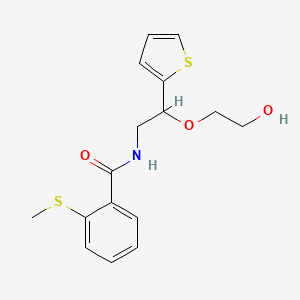

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide” is a novel small molecule. It is derived from 2-chloro-4,6-dimethylpyrimidine , which is a chlorinated pyrimidine with antiviral activity .

Synthesis Analysis

The synthesis of related compounds has been achieved by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction . The results reported demonstrate the efficacy of microwaves in the synthesis of these heterocyclic compounds as compared to the results obtained with conventional heating .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Research on the synthesis of novel compounds often aims at developing substances with potential biological activities. For instance, the synthesis of new derivatives of benzothiazin and morpholine has been explored, resulting in compounds with potential antimicrobial and anti-inflammatory properties. These studies emphasize the importance of structural modifications in enhancing biological activity and specificity (Karimian et al., 2017; Nimbalkar et al., 2018).

Anticancer and Antitumor Activities

- The exploration of anticancer and antitumor activities is a significant area of research for new chemical entities. Some compounds synthesized from morpholine derivatives have shown promising antitumor activity against various cancer cell lines, highlighting the potential of these molecules in cancer therapy (Matsuno et al., 2000; Zhou et al., 2008).

Antimicrobial Activity

- The antimicrobial activity of synthesized compounds is another critical area of investigation. Studies have found that certain morpholine-containing compounds exhibit significant antibacterial and antifungal properties, which could be leveraged in the development of new antimicrobial agents (Devarasetty et al., 2019).

Neurological Applications

- In neurological research, compounds similar to the one have been synthesized for the investigation of their potential in treating conditions such as Parkinson's disease. For example, the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease has been explored, indicating the role of these compounds in neurological research and potential therapeutic applications (Wang et al., 2017).

Methodological Advances

- The development of new synthesis methodologies, including green chemistry approaches, is vital for advancing scientific research and minimizing environmental impact. Studies have highlighted the use of ultrasound-assisted synthesis and other innovative methods to improve yield, reduce reaction times, and enhance the sustainability of chemical synthesis processes (Nimbalkar et al., 2018).

Propriétés

IUPAC Name |

2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-5-3-4-6-14(13)18)12(2)20-17(19-11)22-7-9-24-10-8-22/h3-6H,7-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTINSINCFUTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-bromo-4-methoxybenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2614320.png)

![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)

![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)